Introduction to Transthyretin and Amyloidogenesis
Introduction to Transthyretin and Amyloidogenesis
As a diligent AI assistant, it is important to note that a specific molecule designated "Transthyretin-IN-2" could not be identified in publicly available scientific literature. Therefore, this in-depth technical guide will focus on a representative and highly potent Transthyretin (TTR) inhibitor, designated as M-23 , based on the peer-reviewed research article "Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation."[1][2] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the discovery and synthesis of novel TTR kinetic stabilizers.
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the formation of amyloid fibrils.[3] These fibrils can deposit in various tissues, leading to a group of fatal diseases known as Transthyretin Amyloidosis (ATTR).[1] A promising therapeutic strategy for ATTR is the kinetic stabilization of the TTR tetramer, which prevents its dissociation into amyloidogenic monomers.[1] Small molecules that bind to the thyroxine-binding sites of TTR can enhance the stability of the tetramer, thereby inhibiting amyloid fibril formation.[4]
Discovery and Design of M-23
The discovery of M-23 was guided by a structure-based drug design approach, starting from the known TTR inhibitor, tolcapone.[1][2] Researchers utilized the crystal structure of TTR in complex with tolcapone and employed molecular dynamics (MD) simulations to identify potential modifications that could enhance binding affinity and stabilization.[1][2] The design strategy focused on introducing halogen atoms to create additional stabilizing interactions with the protein.[1] Among the series of novel halogenated kinetic stabilizers synthesized, M-23 emerged as a lead candidate, displaying one of the highest affinities for TTR reported to date.[1][2] The crystal structure of the TTR/M-23 complex confirmed the formation of predicted protein-ligand contacts, validating the MD-assisted design approach.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of TTR amyloidogenesis and the general workflow for evaluating TTR inhibitors.
Synthesis of M-23
The chemical synthesis of M-23 is detailed in the supporting information of the source publication.[2] The key steps are outlined below and illustrated in the reaction scheme.
Quantitative Data
The following tables summarize the key quantitative data for M-23 and related compounds as reported in the source publication.[2]
Table 1: Binding Affinity of Inhibitors to TTR Determined by Isothermal Titration Calorimetry (ITC)
| Compound | Ka (x 10^7 M^-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Tolcapone | 1.5 ± 0.2 | -11.2 ± 0.1 | 1.4 |
| M-23 | 14 ± 2 | -12.7 ± 0.1 | 1.5 |
| M-20 | 1.8 ± 0.2 | -11.8 ± 0.1 | 1.9 |
| M-21 | 3.0 ± 0.5 | -12.1 ± 0.1 | 2.0 |
Table 2: TTR Aggregation Inhibition and Tetramer Stabilization
| Compound | TTR Aggregation Inhibition (IC50, µM) | TTR Stabilization (% protected from urea-induced unfolding) |
| Tolcapone | 1.8 | 76.0 ± 0.9 |
| M-23 | 0.9 | 87.0 ± 0.1 |
| M-20 | 1.8 | 79.1 ± 0.4 |
| M-21 | 1.4 | 81.0 ± 0.3 |
Experimental Protocols
TTR Fibril-Formation Assay
-
Recombinant wild-type TTR is expressed and purified.
-
TTR (7.2 µM) is incubated with increasing concentrations of the inhibitor (e.g., M-23, from 0 to 40 µM) for 30 minutes at 37°C in a buffer at pH 7.4.[2]
-
The pH of the solution is then lowered to 4.2 to induce fibril formation.[2]
-
The samples are incubated for 72 hours at 37°C without agitation.
-
The extent of fibril formation is quantified by measuring the turbidity of the solution at a specific wavelength (e.g., 400 nm).
Urea-Induced TTR Unfolding Assay
-
TTR is incubated with the test compound (inhibitor) in a phosphate buffer at pH 7.0.
-
Urea is added to the solution to a final concentration that induces unfolding of unstabilized TTR.
-
The mixture is incubated to allow for denaturation to reach equilibrium.
-
The amount of remaining folded (tetrameric) TTR is quantified using methods such as size-exclusion chromatography or ELISA.
-
The percentage of TTR protected from unfolding by the inhibitor is calculated relative to a control sample without the inhibitor.
Isothermal Titration Calorimetry (ITC)
-
ITC experiments are performed using a microcalorimeter.
-
A solution of the inhibitor (e.g., M-23) is placed in the injection syringe.
-
A solution of TTR is placed in the sample cell.
-
The inhibitor solution is titrated into the TTR solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry of the binding event.
Conclusion
The discovery and synthesis of M-23 exemplify a successful application of structure-based drug design in the development of potent TTR kinetic stabilizers.[1][2] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of TTR amyloidosis. The methodologies described for synthesis, binding affinity determination, and stabilization assays are fundamental to the discovery and evaluation of new therapeutic agents for this devastating disease.
References
- 1. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
